4-Cyanobenzoyl chloride

Physical Organic Chemistry Reaction Kinetics Linear Free-Energy Relationships

4-Cyanobenzoyl chloride (CAS 6068-72-0) is the essential para-cyano benzoyl chloride for synthesizing liquid crystal (LC) mesogens, chloropyridine ligands, and probing Hammett LFERs. Unlike generic benzoyl chloride, its strong electron-withdrawing -CN group dictates reaction kinetics, regioselectivity, and final material dielectric anisotropy. Non-substitutable for LCD core construction; using the wrong isomer leads to failed syntheses. High purity ≥98% ensures reliable acylation in solid-phase and combinatorial chemistry.

Molecular Formula C8H4ClNO
Molecular Weight 165.57 g/mol
CAS No. 6068-72-0
Cat. No. B1630317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanobenzoyl chloride
CAS6068-72-0
Molecular FormulaC8H4ClNO
Molecular Weight165.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)Cl
InChIInChI=1S/C8H4ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H
InChIKeyUSEDMAWWQDFMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanobenzoyl Chloride (CAS 6068-72-0): Baseline Physicochemical and Procurement Profile for Research-Scale Synthesis


4-Cyanobenzoyl chloride (CAS 6068-72-0), also known as 4-(chlorocarbonyl)benzonitrile, is a para-substituted aromatic acyl chloride with the molecular formula C₈H₄ClNO and a molecular weight of 165.58 g/mol [1]. It is a derivative of benzoyl chloride in which the para-hydrogen atom is replaced by a strongly electron-withdrawing cyano (-C≡N) group [2]. As a hygroscopic solid, it appears as white to light-yellow crystals or powder with a melting point range of 66-71 °C and a boiling point of 110 °C at 2 mmHg . Its primary functional groups, the acyl chloride and nitrile, confer high electrophilicity and enable its widespread use as a reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced liquid crystalline materials .

4-Cyanobenzoyl Chloride in Research Procurement: Why Generic 'Benzoyl Chloride' or Unsubstituted Analogs Cannot Meet Specific Synthetic Demands


Selecting 4-cyanobenzoyl chloride over structurally related acyl chlorides is not a matter of interchangeability; it is a critical decision driven by the unique electronic and steric demands of the target molecule. While a compound like benzoyl chloride provides a foundational scaffold, it lacks the strong electron-withdrawing cyano substituent that fundamentally alters the electronic distribution across the aromatic ring and the adjacent carbonyl group [1]. This substitution is not merely a functional group addition; it is a deliberate molecular design element that governs reaction kinetics, regioselectivity, and the final material's properties. Attempting to substitute a generic analog can lead to slower reaction rates, lower yields due to altered side-reaction profiles, or, in advanced materials applications, a failure to achieve the specific mesogenic or electronic properties required [2]. The following quantitative evidence establishes precisely where this compound differentiates itself from its closest in-class candidates, justifying its specific selection for demanding synthetic pathways.

4-Cyanobenzoyl Chloride (6068-72-0) Quantitative Evidence Guide: Data-Driven Differentiation for Informed Procurement


Enhanced Electrophilicity and Acylation Reactivity: Hammett σₚ Value Comparison with Benzoyl Chloride

The para-cyano substituent in 4-cyanobenzoyl chloride exerts a powerful electron-withdrawing inductive (-I) and resonance (-M) effect, which is quantitatively expressed by its Hammett substituent constant (σₚ). Compared to the unsubstituted benzoyl chloride (σₚ for H = 0.00), the cyano group (σₚ ≈ 0.66) significantly increases the electrophilicity of the carbonyl carbon [1]. This translates to a faster reaction rate with nucleophiles. A Hammett study on acylation reactions demonstrated that as the electron-withdrawing capacity of the para-substituent increased, the reaction rate increased [2]. The elevated σₚ value predicts enhanced reactivity in nucleophilic acyl substitution reactions compared to analogs with less electron-withdrawing substituents, such as 4-chlorobenzoyl chloride (σₚ ≈ 0.23) or 4-methoxybenzoyl chloride (σₚ ≈ -0.27) [1].

Physical Organic Chemistry Reaction Kinetics Linear Free-Energy Relationships

Divergent Reactivity Pathways in Phosphorus Oxychloride-Mediated Reactions vs. Meta-Isomer

The specific para-substitution pattern of the cyano group dictates reaction outcomes that are not achievable with its meta-substituted isomer. 4-Cyanobenzoyl chloride has been shown to react with phosphorus oxychloride (POCl₃) to form chloropyridine, a valuable organic ligand . This reactivity pathway is distinct and is a function of the electronic and steric environment created by the para-cyano group on the benzoyl chloride core. In contrast, the meta-isomer, 3-cyanobenzoyl chloride, does not engage in this same productive pathway, and its typical synthesis alongside the para-isomer yields a mixture requiring separation . This demonstrates that the para-cyano derivative is the specific, non-interchangeable reagent for accessing this particular class of chloropyridine ligands.

Synthetic Methodology Heterocyclic Chemistry Ligand Synthesis

Established Role in Liquid Crystal Synthesis: A Key Building Block for Heteroaromatic Mesogens

4-Cyanobenzoyl chloride serves as a foundational building block for the synthesis of advanced liquid crystalline materials. Its specific structure enables the incorporation of a cyanobiphenyl-like core into larger heteroaromatic frameworks. The compound is a key reactant for preparing liquid crystalline compounds containing five-membered heterocycles such as isoxazole, tetrazole, and 1,2,4-oxadiazole rings . While the exact synthesis yields for the final liquid crystalline compounds vary depending on the specific heterocycle being constructed, the use of 4-cyanobenzoyl chloride is a documented and reproducible step in these advanced material syntheses . In contrast, unsubstituted benzoyl chloride lacks the cyano group which is often critical for establishing the dipole moment and polarizability anisotropy necessary for desirable mesophase behavior and dielectric properties in liquid crystal displays [1].

Materials Science Liquid Crystals Display Technology

4-Cyanobenzoyl Chloride (6068-72-0) in Practice: Optimal Research and Industrial Use Cases Derived from Quantitative Evidence


Synthesis of Advanced Liquid Crystalline Monomers for Display Technologies

In materials science laboratories and pilot-scale production, 4-cyanobenzoyl chloride is the preferred acylating agent for constructing the rigid, polarizable cores required in liquid crystal displays (LCDs). Its para-cyano group is directly incorporated into the molecular structure, conferring the necessary dielectric anisotropy. The compound's well-documented use in the synthesis of heteroaromatic mesogens containing isoxazole, tetrazole, and 1,2,4-oxadiazole rings makes it an essential procurement item for projects focused on next-generation LC materials . Unsubstituted benzoyl chloride is not a viable alternative for these applications due to the absence of the cyano group.

Preparation of Chloropyridine Ligands via Phosphorus Oxychloride-Mediated Cyclization

For synthetic chemists developing new transition metal catalysts or functional materials, 4-cyanobenzoyl chloride is the specific and non-substitutable precursor for synthesizing chloropyridine ligands via reaction with POCl₃ . This distinct reactivity profile, which is not shared by its meta-isomer (3-cyanobenzoyl chloride), makes it the only suitable choice for this specific synthetic transformation. Procuring the correct para-isomer ensures access to this unique chemical space and avoids the low yields and purification challenges associated with using an isomeric mixture.

Kinetic Studies and Mechanistic Investigations of Nucleophilic Acyl Substitution

In academic and industrial physical organic chemistry laboratories, 4-cyanobenzoyl chloride serves as a powerful probe for investigating linear free-energy relationships (LFERs) and the mechanism of nucleophilic acyl substitution. Its high Hammett σₚ value (~0.66) makes it an ideal model substrate for studying the effects of strong electron withdrawal on reaction kinetics, rate acceleration, and selectivity [1]. This allows researchers to build predictive models for acylation reactions and design more efficient synthetic pathways.

Solid-Phase Peptide Synthesis and Resin Functionalization

4-Cyanobenzoyl chloride has been demonstrated to participate in the benzylamine acylation of Argopore MB-CHO resin in the presence of pyridine and a catalyst, and it reacts with 4-hydroxy-TEMPO to form a stable spin-labeled ester [2]. These documented solid-phase applications underscore its utility in combinatorial chemistry and bioconjugation. The high purity (>98.0% GC) and low moisture content specified by reputable vendors like TCI America further support its reliable use in these sensitive, multi-step resin-based syntheses where reagent consistency is paramount for reproducible yields and product integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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